molecular formula C19H20N2O2 B2875942 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1351600-23-1

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2875942
CAS No.: 1351600-23-1
M. Wt: 308.381
InChI Key: VNBHKCPWGXSLSB-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
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Scientific Research Applications

Conformational Adjustments and Self-Assemblies

One study delves into the conformational adjustments over synthons of urea and thiourea-based assemblies, revealing the intricate conformational dynamics and self-assembly properties of such compounds. These findings could suggest similar behaviors in 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, hinting at its potential for forming complex molecular structures through self-assembly processes (Phukan & Baruah, 2016).

Complexation-Induced Unfolding

Another area of interest is the complexation-induced unfolding of heterocyclic ureas, where the study of simple foldamers equilibrating with multiply hydrogen-bonded sheetlike structures offers insights into the dynamic structural transformations these molecules can undergo. This could imply that compounds like this compound might exhibit similar behavior, expanding their utility in materials science and nanoengineering (Corbin et al., 2001).

Synthesis and Chemical Transformations

Research on the synthesis of compounds with specific ring systems or undergoing specific chemical transformations further broadens the scope of scientific exploration. For instance, the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system from ureas suggests a pathway for generating complex heterocyclic compounds that may encompass or be related to the compound in focus (Petridou-Fischer & Papadopoulos, 1984).

Anticancer Activity

The exploration of novel ureas and sulfamides incorporating 1-aminotetralins for their anticancer activity underscores the medicinal chemistry potential of urea derivatives. This research indicates that compounds structurally similar or related to this compound could possess significant biological activity, making them subjects of interest for drug discovery and development (Özgeriş et al., 2017).

Photoluminescence and Material Science

The study on assemblies of salts of urea and thiourea derivatives and their structural characterisation alongside photoluminescence offers a perspective on the application of such compounds in material science, particularly in the creation of luminescent materials (Baruah & Brahma, 2023).

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-10-17(14(2)23-13)12-21-19(22)20-11-16-8-5-7-15-6-3-4-9-18(15)16/h3-10H,11-12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHKCPWGXSLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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